Oleoylethanolamide-d2

Description

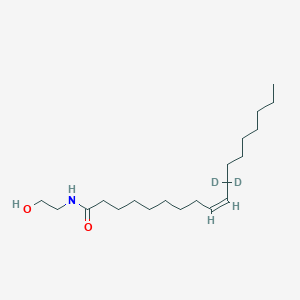

Structure

2D Structure

Properties

IUPAC Name |

(Z)-11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i8D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWVQLFMWHZBEF-MSKGDGSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)/C=C\CCCCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological and Analytical Significance of Oleoylethanolamide-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoylethanolamide (OEA) is an endogenous lipid mediator with profound physiological effects on appetite regulation, lipid metabolism, and inflammation. Its deuterated isotopologue, Oleoylethanolamide-d2 (OEA-d2), while not biologically active in the same manner as OEA, holds critical significance in the accurate quantification of endogenous OEA levels. This technical guide provides an in-depth overview of the biological roles of OEA, the analytical utility of OEA-d2, detailed experimental protocols for OEA quantification, and a summary of quantitative data from key studies. The signaling pathways of OEA and a typical analytical workflow are visualized to further elucidate its function and measurement.

Introduction: The Endogenous Regulator Oleoylethanolamide (OEA)

Oleoylethanolamide is a naturally occurring amide of oleic acid and ethanolamine, primarily synthesized in the small intestine in response to fat intake.[1] It belongs to the family of N-acylethanolamines (NAEs), which also includes the endocannabinoid anandamide. However, OEA's biological actions are largely independent of the cannabinoid receptors.[2] Instead, OEA exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[1] Emerging research also points to its interaction with other targets, including the transient receptor potential vanilloid type 1 (TRPV1) and G protein-coupled receptor 119 (GPR119).[2][3]

The physiological roles of OEA are multifaceted, making it a molecule of significant interest in the study and potential treatment of metabolic disorders, obesity, and inflammatory conditions.

The Analytical Imperative: Significance of this compound

This compound is a stable isotope-labeled form of OEA where two hydrogen atoms have been replaced by deuterium. This subtle alteration in mass does not impact its chemical properties, allowing it to behave identically to endogenous OEA during sample extraction and analysis. Its key significance lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a deuterated internal standard like OEA-d2 is considered the gold standard in bioanalysis for several reasons:

-

Correction for Sample Loss: It accurately accounts for the loss of the analyte during the multi-step process of sample preparation, including extraction, evaporation, and reconstitution.

-

Compensation for Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since OEA-d2 is chemically identical to OEA, it experiences the same matrix effects, allowing for reliable correction.

-

Improved Accuracy and Precision: By normalizing the signal of the endogenous analyte to that of the known concentration of the internal standard, the accuracy and precision of the quantification are significantly improved.

In essence, the biological significance of OEA-d2 is its indispensable role in enabling the reliable and accurate measurement of endogenous OEA, which is crucial for understanding its physiological and pathophysiological functions.

Biological Functions and Signaling Pathways of OEA

OEA's biological activities are extensive, with the most well-characterized being its role in satiety and weight management.

Appetite Regulation and Satiety

OEA is a potent satiety factor. Following its synthesis in the gut, it activates PPAR-α, which in turn is thought to modulate the expression of genes involved in lipid sensing and transport. This activation of PPAR-α in the intestine sends signals to the brain via the vagus nerve, contributing to the feeling of fullness and a reduction in food intake.

Lipid Metabolism

Through PPAR-α activation, OEA stimulates lipolysis and fatty acid oxidation, promoting the breakdown of fats for energy. It also enhances the expression of genes involved in lipid transport and storage.

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted the anti-inflammatory and antioxidant properties of OEA. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, OEA supplementation has been associated with an increase in total antioxidant capacity and a decrease in markers of oxidative stress.

Signaling Pathways

The primary signaling pathway for OEA involves its binding to and activation of PPAR-α. This ligand-activated transcription factor then forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Figure 1: Simplified OEA Signaling Pathway.

Quantitative Data on OEA's Biological Effects

The following tables summarize quantitative data from clinical and pre-clinical studies on the effects of OEA supplementation.

Table 1: Effects of OEA Supplementation on Inflammatory and Oxidative Stress Markers in Obese Individuals

| Parameter | OEA Group (change from baseline) | Placebo Group (change from baseline) | p-value | Reference |

| IL-6 (pg/mL) | Significant Decrease | No significant change | <0.001 | |

| TNF-α (pg/mL) | Significant Decrease | No significant change | <0.001 | |

| Malondialdehyde (MDA) (nmol/mL) | No significant change | No significant change | >0.05 | |

| Total Antioxidant Status (TAS) (mmol/L) | No significant change | No significant change | >0.05 | |

| hs-CRP (mg/L) | No significant change | No significant change | >0.05 |

Data from a study with 56 healthy obese people supplemented with 250 mg/day of OEA for 8 weeks.

Table 2: Effects of OEA Supplementation on Cardiometabolic Health (Meta-analysis of 10 RCTs)

| Parameter | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |

| Body Weight | -0.26 | -0.51 to -0.02 | 0.03 | |

| Body Mass Index (BMI) | Significant Improvement | - | - | |

| Waist Circumference | Significant Improvement | - | - | |

| Triglycerides (TG) | Significant Reduction | - | - | |

| Fasting Blood Glucose (FBG) | Significant Improvement | - | - | |

| Insulin | Significant Improvement | - | - | |

| HOMA-IR | Significant Improvement | - | - | |

| C-reactive protein (CRP) | Significant Improvement | - | - | |

| Tumor necrosis factor-α (TNF-α) | Significant Improvement | - | - | |

| Total antioxidant capacity (TAC) | Significant Improvement | - | - | |

| Malondialdehyde (MDA) | Significant Improvement | - | - |

Experimental Protocol: Quantification of OEA in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of OEA, AEA, and PEA in human plasma.

Materials and Reagents

-

Oleoylethanolamide (OEA) analytical standard

-

Oleoylethanolamide-d4 (OEA-d4) as internal standard (OEA-d2 is also commonly used)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Methyl tert-butyl ether (MTBE)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Spike Internal Standard: To a 150 µL aliquot of plasma in a microcentrifuge tube, add a known amount of OEA-d4 internal standard solution.

-

Protein Precipitation & Extraction: Add an appropriate volume of a suitable organic solvent, such as a mixture of MTBE and methanol. Vortex vigorously to precipitate proteins and extract the lipids.

-

Phase Separation: Centrifuge the samples to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer containing the lipids to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

Figure 2: Experimental Workflow for OEA Quantification.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B over a short run time (e.g., 3-5 minutes).

-

Flow Rate: 0.4-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

OEA: Monitor the transition of the precursor ion (m/z) to a specific product ion.

-

OEA-d2/d4: Monitor the corresponding transition for the deuterated internal standard.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for both OEA and OEA-d2 in the chromatograms.

-

Calculate Peak Area Ratio: For each sample, calculate the ratio of the peak area of OEA to the peak area of OEA-d2.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of OEA and a constant concentration of OEA-d2. Plot the peak area ratio against the concentration of OEA to generate a calibration curve.

-

Determine Unknown Concentrations: Determine the concentration of OEA in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

Oleoylethanolamide is a lipid mediator of significant interest due to its roles in regulating appetite, lipid metabolism, and inflammation. The ability to accurately measure its endogenous levels is paramount for advancing research into its physiological functions and therapeutic potential. This compound serves as an indispensable tool in this endeavor, enabling precise and reliable quantification through its use as an internal standard in LC-MS/MS methods. The protocols and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important signaling molecule.

References

- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleoylethanolamide-d2: A Technical Guide to its Discovery and Enduring Role in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Oleoylethanolamide (OEA) and its deuterated analogue, Oleoylethanolamide-d2 (OEA-d2), within the landscape of lipid research. We delve into the pivotal experiments, signaling pathways, and the critical role of OEA-d2 in enabling accurate quantification, which has been instrumental in elucidating the physiological functions of OEA.

The Discovery of Oleoylethanolamide (OEA) as a Satiety Factor

Oleoylethanolamide (OEA) is a naturally occurring ethanolamide lipid that has emerged as a key regulator of feeding and body weight.[1] Structurally similar to the endocannabinoid anandamide, OEA's biological actions are distinct and independent of the cannabinoid pathway.[1] It is primarily synthesized in the small intestine in response to fat intake and acts as a peripheral signal of satiety to the brain.[2][3] The levels of OEA in the intestines decrease during fasting and increase upon feeding.[4]

The journey to understanding OEA's function began with investigations into the complex mechanisms governing appetite and energy balance. Early research into fatty acid ethanolamides focused predominantly on anandamide and its interaction with cannabinoid receptors. However, the discovery that OEA could modulate food intake through a different mechanism marked a significant turning point in lipid research.

The Advent of this compound in Quantitative Research

The accurate quantification of endogenous lipids like OEA in complex biological matrices presents a significant analytical challenge due to their low concentrations and potential for sample matrix interference. The development of robust analytical methods was therefore crucial to understanding the physiological fluctuations and roles of OEA.

The history of this compound (OEA-d2) is intrinsically linked to the evolution of these analytical techniques, specifically isotope dilution mass spectrometry (IDMS). While a singular "discovery" paper for OEA-d2 is not prominent in the literature, its introduction was a critical step in the methodological advancement for N-acylethanolamide research. Deuterated internal standards, such as OEA-d2, are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their differentiation and use as internal standards in mass spectrometry-based quantification.

The principle of using deuterated internal standards is to add a known amount of the labeled compound to a sample at the beginning of the extraction process. The deuterated standard experiences the same sample preparation and analysis variations as the endogenous, non-labeled analyte. By measuring the ratio of the native analyte to the deuterated internal standard, researchers can correct for any loss or variability during the analytical workflow, leading to highly accurate and precise quantification. The use of OEA-d2 and other deuterated N-acylethanolamides became a gold standard in the field, enabling the reliable measurement of these lipids in various tissues and fluids.

Key Signaling Pathways of Oleoylethanolamide

OEA exerts its biological effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.

3.1. OEA Biosynthesis Pathway

OEA is synthesized in the small intestine from dietary oleic acid. The process involves two main enzymatic steps:

-

N-acylation of phosphatidylethanolamine (PE): An N-acyltransferase (NAT) enzyme transfers an oleoyl group from a donor phospholipid to the amine head group of PE, forming N-oleoyl-phosphatidylethanolamine (NOPE).

-

Hydrolysis of NOPE: The enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NOPE to release OEA and phosphatidic acid.

Caption: Biosynthesis of Oleoylethanolamide (OEA) in the small intestine.

3.2. OEA Signaling and Satiety

Upon its synthesis, OEA activates PPAR-α in the enterocytes. This activation leads to a signaling cascade that ultimately communicates satiety to the brain via the vagus nerve. The activated PPAR-α modulates the expression of genes involved in lipid transport and metabolism. This gut-brain signaling axis plays a crucial role in regulating food intake and energy expenditure.

Caption: OEA signaling pathway from the gut to the brain, inducing satiety.

Experimental Protocols: Quantification of Oleoylethanolamide

The accurate measurement of OEA in biological samples is fundamental to studying its physiological roles. The following outlines a general experimental protocol for OEA quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with OEA-d2 as an internal standard.

4.1. Sample Preparation and Extraction

-

Sample Collection: Collect biological samples (e.g., plasma, tissue) and immediately freeze them at -80°C to prevent degradation of lipids.

-

Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue), add a precise amount of OEA-d2 solution in a suitable organic solvent.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (e.g., Bligh-Dyer or Folch method) to isolate the lipid fraction containing OEA and OEA-d2.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile).

4.2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid to separate OEA from other lipids.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both OEA and OEA-d2 using Multiple Reaction Monitoring (MRM).

Caption: General experimental workflow for OEA quantification using LC-MS/MS.

Quantitative Data Summary

The following tables summarize key quantitative data related to OEA and its analysis.

Table 1: Typical Endogenous Concentrations of OEA in Biological Samples

| Biological Matrix | Species | Concentration Range | Reference |

| Rat Plasma | Rat | 5 - 15 pmol/mL | |

| Human Plasma | Human | 1 - 20 pmol/mL | |

| Rat Intestine | Rat | 50 - 200 pmol/g tissue | |

| Rodent Brain | Rat | 1 - 5 pmol/g tissue |

Table 2: Key Parameters for LC-MS/MS Quantification of OEA

| Parameter | Value |

| Analyte | Oleoylethanolamide (OEA) |

| Internal Standard | This compound (OEA-d2) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| OEA MRM Transition (m/z) | 326.3 -> 62.1 |

| OEA-d2 MRM Transition (m/z) | 328.3 -> 62.1 |

| Lower Limit of Quantification | ~0.5 - 1.0 ng/mL |

Note: Specific MRM transitions and limits of quantification may vary depending on the instrument and method used.

Conclusion

The discovery of Oleoylethanolamide as an endogenous satiety factor has significantly advanced our understanding of lipid signaling and appetite regulation. The development and application of its deuterated analog, this compound, has been a cornerstone of this progress, enabling researchers to perform accurate and reliable quantification. This technical guide provides a comprehensive overview of the history, signaling pathways, and analytical methodologies that have established OEA as a key molecule in lipid research and a potential therapeutic target for metabolic disorders.

References

- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous function of Oleoylethanolamide and its deuterated forms

An In-Depth Technical Guide to the Endogenous Function of Oleoylethanola and its Deuterated Analogs

Abstract

Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide, synthesized predominantly in the small intestine, that acts as a crucial lipid mediator in the regulation of energy homeostasis and metabolism. Structurally similar to the endocannabinoid anandamide, OEA exerts its physiological effects independently of the cannabinoid pathway, primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). This activation triggers a cascade of metabolic events, including the suppression of appetite, stimulation of lipolysis, and enhancement of fatty acid oxidation. OEA also interacts with other key receptors, such as GPR119 and TRPV1, broadening its physiological influence. Due to its significant role in metabolic regulation, OEA is a molecule of great interest for therapeutic applications in obesity and related metabolic disorders. In research, deuterated forms of OEA serve as indispensable tools, providing the gold standard for accurate quantification in complex biological matrices via mass spectrometry. This technical guide provides a comprehensive overview of OEA's biosynthesis, degradation, signaling pathways, and physiological functions, supported by quantitative data and detailed experimental protocols. It also elucidates the critical role of deuterated OEA in advancing research in this field.

Chapter 1: The Lifecycle of Oleoylethanolamide: Biosynthesis and Degradation

The endogenous levels of OEA are tightly regulated by the concerted action of biosynthetic and degradative enzymes, primarily in the proximal small intestine, in response to nutritional status.

Biosynthesis

The production of OEA is a two-step enzymatic process initiated by the presence of dietary fats, particularly oleic acid, in the gut.[1]

-

N-Acylation of Phosphatidylethanolamine (PE): The process begins with the transfer of an oleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine (PC), to the free amino group of phosphatidylethanolamine (PE). This reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT), resulting in the formation of N-oleoyl-phosphatidylethanolamine (NOPE).[2][3][4]

-

Hydrolysis of NOPE: The newly synthesized NOPE is then hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This cleavage releases OEA and phosphatidic acid.[2]

The entire process is stimulated by feeding, leading to a rapid increase in OEA levels in the enterocytes of the duodenum and jejunum.

Degradation

The signaling actions of OEA are terminated through enzymatic hydrolysis, which breaks it down into its constituent parts: oleic acid and ethanolamine. This catabolic process is primarily mediated by two enzymes:

-

Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that is the principal enzyme responsible for the degradation of OEA and other fatty acid amides.

-

N-acylethanolamine-hydrolyzing acid amidase (NAAA): Another hydrolase that can also contribute to OEA degradation.

The expression and activity of these biosynthetic and degradative enzymes are regulated by nutrient availability, ensuring that OEA is produced and active primarily during and after feeding to signal satiety.

Chapter 2: Molecular Mechanisms and Signaling Pathways

OEA exerts its diverse physiological effects by interacting with several key molecular targets. While PPAR-α is considered its primary receptor, other pathways involving GPR119 and TRPV1 also play significant roles.

PPAR-α: The Primary Mediator of Metabolic Effects

OEA is a high-affinity endogenous agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated transcription factor. This interaction is central to OEA's role in regulating lipid metabolism and feeding behavior.

The signaling cascade is as follows:

-

Binding and Activation: OEA enters the cell and binds directly to the ligand-binding domain of PPAR-α in the cytoplasm or nucleus.

-

Heterodimerization: Upon ligand binding, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation and Gene Transcription: The OEA-PPAR-α/RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

-

Metabolic Gene Regulation: This binding initiates the transcription of a suite of genes involved in lipid metabolism, including those for fatty acid uptake, β-oxidation, and lipolysis, while also modulating genes related to inflammation.

This pathway is critical for OEA's effects on reducing body weight gain and stimulating fat utilization. Studies in PPAR-α knockout mice have shown that the anorexic and lipolytic effects of OEA are significantly diminished, confirming the essential role of this receptor.

GPR119 and GLP-1 Secretion

OEA is also a ligand for the G protein-coupled receptor 119 (GPR119), which is highly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 in L-cells is a key mechanism for stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1), an important incretin hormone.

The pathway proceeds as follows:

-

Receptor Binding: OEA binds to GPR119 on the surface of intestinal L-cells.

-

G-Protein Activation: This binding activates the associated Gαs protein.

-

cAMP Production: Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

PKA Activation and GLP-1 Release: Elevated cAMP activates Protein Kinase A (PKA), which triggers the exocytosis of GLP-1-containing granules.

The released GLP-1 then acts to enhance glucose-dependent insulin secretion and promote satiety, contributing to OEA's overall effects on glucose homeostasis and appetite control.

TRPV1 Channel Interaction

OEA can also modulate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the same receptor activated by capsaicin. This interaction appears to be involved in mediating OEA's excitatory effects on vagal sensory neurons, which transmit satiety signals from the gut to the brain.

The activation of TRPV1 by OEA is often conditional, requiring prior sensitization of the channel, for example, through phosphorylation by Protein Kinase C (PKC). Once sensitized, OEA can directly activate the TRPV1 channel, leading to an influx of cations (like Ca²⁺) and neuronal depolarization. This activation of sensory nerves is believed to contribute to the visceral pain sensations at high doses and the reduction in short-term food intake.

Chapter 3: Physiological Functions and Quantitative Effects

OEA's molecular activities translate into significant physiological effects on appetite, metabolism, and inflammation.

Regulation of Appetite and Body Weight

One of the most well-documented functions of OEA is the regulation of satiety. By activating PPAR-α and stimulating vagal afferent neurons, OEA acts as a peripheral signal to the brain to terminate feeding.

Table 1: Summary of Pre-clinical Studies on OEA and Food Intake

| Species | Dose (Route) | Key Findings | Reference(s) |

|---|---|---|---|

| Rat | 5-20 mg/kg (i.p.) | Dose-dependent reduction in 24-hour food intake; increased latency to feeding onset. | |

| Rat | 25-200 mg/kg (oral) | Orally administered OEA was effective in reducing food intake. |

| Mouse | 5 mg/kg (i.p.) | Reduced food intake and body weight gain in wild-type but not PPAR-α knockout mice. | |

Effects on Cardiometabolic Health and Inflammation

Clinical studies have investigated the effects of OEA supplementation on human health, particularly in the context of obesity and associated metabolic disorders. These trials have demonstrated benefits related to lipid profiles, glycemic control, and markers of inflammation.

Table 2: Summary of Human Clinical Trials on OEA Supplementation | Study Population | OEA Dosage | Duration | Key Outcomes | Reference(s) | | :--- | :--- | :--- | :--- | | Healthy Obese People | 250 mg/day (125 mg, twice daily) | 8 weeks | Significant decrease in serum IL-6 and TNF-α. | | | Obese Patients with NAFLD | 250 mg/day | 12 weeks | No significant effect on inflammatory markers (hs-CRP, IL-6, TNF-α). Significant increase in Total Antioxidant Capacity (TAC) and Superoxide Dismutase (SOD); significant decrease in Malondialdehyde (MDA). | | | Meta-Analysis (13 studies) | 125-600 mg/day | 1-12 weeks | Significant reductions in triglycerides (WMD: -17.73 mg/dl), fasting blood sugar (WMD: -5.84 mg/dl), insulin, TNF-α, and IL-6. | | | Obese Patients with NAFLD | 250 mg/day (125 mg, twice daily) | 12 weeks | Significant reduction in LDL-C/HDL-C, TG/HDL-C, and non-HDL-C/HDL-C ratios. | |

Chapter 4: Deuterated Oleoylethanolamide in Research

Principle and Application

Deuterated oleoylethanolamide (e.g., OEA-d4) is a synthetic form of the molecule where one or more hydrogen atoms are replaced with their stable isotope, deuterium. While chemically almost identical to endogenous OEA, its increased mass allows it to be distinguished by a mass spectrometer.

This property makes deuterated OEA an ideal internal standard (IS) for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). When a known quantity of the deuterated IS is added to a biological sample at the beginning of the workflow, it experiences the same processing variations (e.g., extraction losses, ionization suppression in the MS source) as the endogenous OEA. By comparing the signal of the endogenous analyte to the signal of the deuterated IS, researchers can achieve highly accurate and precise quantification, correcting for any experimental variability.

Experimental Protocols

Protocol: Quantification of OEA in Rodent Brain Tissue via LC-MS/MS

This protocol is a representative method for the quantification of OEA, adapted from published procedures.

-

Tissue Homogenization and Spiking:

-

Weigh a frozen rodent brain tissue sample (e.g., hippocampus).

-

Homogenize the tissue in ice-cold acetonitrile (ACN) at a ratio of 1:5 (w/v).

-

Add a known concentration of deuterated internal standard (e.g., OEA-d4) to the homogenate.

-

Vortex vigorously for 1 minute.

-

-

Protein Precipitation and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Carefully collect the supernatant, which contains the lipid extract.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

LC System: UPLC or HPLC system.

-

Column: A C18 reverse-phase column (e.g., Waters Symmetry C18, 2.1 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

OEA: Precursor ion m/z 326.4 → Product ion m/z 62.1.

-

OEA-d4 (IS): Precursor ion m/z 330.4 → Product ion m/z 66.0.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous OEA and the deuterated OEA-d4.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of OEA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of OEA and a constant concentration of the internal standard.

-

Chapter 5: Summary and Future Directions

Oleoylethanolamide has been firmly established as a key endogenous lipid regulator of energy balance and metabolism. Its synthesis in the gut in response to dietary fat intake and its subsequent action on PPAR-α and other receptors form a powerful satiety-inducing and pro-metabolic signaling axis. The ability of OEA to reduce food intake, stimulate fat utilization, and exert anti-inflammatory effects makes it a highly attractive therapeutic target for obesity, NAFLD, and other cardiometabolic diseases.

The development and application of deuterated OEA as an internal standard have been crucial for the reliable quantification of this lipid mediator, enabling researchers to accurately probe its physiological fluctuations and pharmacological effects.

Future research should continue to explore the intricate crosstalk between OEA's signaling pathways and to fully elucidate its therapeutic potential through well-designed, long-term clinical trials. Further investigation into novel, stable OEA analogs may also yield promising new therapies for managing the global challenge of metabolic disease.

References

- 1. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]

The Cellular Choreography of Oleoylethanolamide-d2: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide-d2 (OEA-d2) is the deuterated analogue of Oleoylethanolamide (OEA), an endogenous acylethanolamide that has garnered significant scientific interest for its role in regulating satiety, lipid metabolism, and inflammation. Due to their similar physicochemical properties, OEA-d2 is widely employed as an internal standard for the accurate quantification of endogenous OEA in biological matrices. Mechanistically, the biological actions of OEA-d2 are considered identical to those of OEA. This guide provides a comprehensive overview of the core mechanisms of action of OEA at the cellular level, with the understanding that these pathways are directly applicable to OEA-d2.

Oleoylethanolamide is a naturally occurring lipid that does not activate cannabinoid receptors but instead exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that governs the transcription of genes involved in lipid metabolism and energy homeostasis.[1][2] Additionally, OEA has been shown to interact with other cellular targets, including the G protein-coupled receptor 119 (GPR119) and is a substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation.[3][4][5]

Core Cellular Mechanisms of Oleoylethanolamide

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Activation

The principal mechanism through which OEA exerts its physiological effects is by binding to and activating PPAR-α. As a ligand-activated transcription factor, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR) upon activation. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Downstream Effects of PPAR-α Activation by OEA:

-

Lipid Metabolism: OEA-mediated PPAR-α activation stimulates the expression of genes involved in fatty acid uptake, β-oxidation, and lipolysis. This leads to a reduction in lipid accumulation in tissues such as the liver and adipose tissue.

-

Gene Expression: Studies have shown that OEA upregulates the expression of PPAR-α target genes. For instance, in wild-type mice, OEA initiates the transcription of proteins involved in lipid metabolism. In rats, OEA treatment has been shown to increase the protein levels of PPAR-α in white adipose tissue.

-

Satiety and Body Weight Regulation: The activation of PPAR-α in the small intestine is a key mechanism for OEA's effects on satiety and body weight reduction.

G Protein-Coupled Receptor 119 (GPR119) Signaling

OEA is also a ligand for GPR119, a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 by OEA leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

Downstream Effects of GPR119 Activation by OEA:

-

Incretin Secretion: In intestinal L-cells, the rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.

-

Insulin Secretion: GPR119 activation on pancreatic β-cells can also promote glucose-dependent insulin secretion.

Degradation by Fatty Acid Amide Hydrolase (FAAH)

The biological activity of OEA is terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). FAAH is an intracellular serine hydrolase that breaks down OEA into oleic acid and ethanolamine, rendering it inactive. Inhibition of FAAH has been shown to increase the endogenous levels of OEA and other fatty acid amides, thereby enhancing their physiological effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Oleoylethanolamide.

Table 1: Effects of OEA on Gene and Protein Expression

| Gene/Protein | Cell/Tissue Type | Treatment | Fold Change/Effect | Reference |

| PPARα mRNA | eWAT (rat) | OEA + CL316243 | Increased | |

| UCP1 mRNA | eWAT (rat) | OEA + CL316243 | Increased | |

| PPARα Protein | eWAT (rat) | OEA + CL316243 | Increased | |

| UCP1 Protein | eWAT (rat) | OEA + CL316243 | Increased | |

| SIRT1 mRNA | Obese NAFLD patients | OEA supplementation | Significantly higher vs. placebo | |

| PGC-1α mRNA | Obese NAFLD patients | OEA supplementation | Significantly higher vs. placebo | |

| AMPK mRNA | Obese NAFLD patients | OEA supplementation | Significantly higher vs. placebo | |

| PDK1 mRNA | SH-SY5Y-MOCK cells | 5 µM and 0.5 µM OEA | Decreased | |

| MTP mRNA | Differentiated Caco-2 cells | 200 µM OEA | Increased |

Table 2: Effects of OEA on Cellular and Physiological Parameters

| Parameter | Model | Treatment | Result | Reference |

| GLP-1 Secretion | mGLUTag cells | 10 µM OEA | ~2.1-fold increase | |

| cAMP Levels | mGLUTag cells | 10 µM OEA | ~1.11-fold increase | |

| ATP Levels | SH-SY5Y-MOCK cells | 0.025-5 µM OEA | Significant increase | |

| ATP Levels | SH-SY5Y-APP695 cells | 0.025-5 µM OEA | Significant increase | |

| IL-6 | Obese individuals | OEA supplementation | Significant decrease | |

| TNF-α | Obese individuals | OEA supplementation | Significant decrease | |

| Fasting Blood Sugar | Meta-analysis | OEA treatment | -5.84 mg/dl WMD | |

| Insulin | Meta-analysis | OEA treatment | -3.26 µU/ml WMD | |

| Triglycerides | Meta-analysis | OEA treatment | -17.73 mg/dl WMD |

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is based on established methodologies for measuring FAAH activity.

Principle: Fatty Acid Amide Hydrolase (FAAH) hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release a fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity. Inhibitors of FAAH will reduce this rate.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test compound (e.g., OEA-d2) and a known FAAH inhibitor (e.g., JZL 195) as a positive control

-

Solvent for dissolving compounds (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations in the solvent.

-

In a 96-well plate, add the following to triplicate wells:

-

100% Initial Activity Wells: FAAH Assay Buffer, diluted FAAH enzyme, and solvent.

-

Inhibitor Wells: FAAH Assay Buffer, diluted FAAH enzyme, and the test compound or positive control at desired concentrations.

-

Background Wells: FAAH Assay Buffer and solvent (no enzyme).

-

-

Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the FAAH substrate to all wells.

-

Immediately begin monitoring the fluorescence kinetically at 37°C for a set period (e.g., 30 minutes), taking readings every minute.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

-

PPAR-α Transcription Factor Activity Assay

This protocol is based on commercially available ELISA-based kits.

Principle: This assay quantifies the active form of PPAR-α in nuclear extracts. A specific double-stranded DNA sequence containing the PPRE is immobilized on a 96-well plate. PPAR-α from the nuclear extract binds to this sequence and is detected using a specific primary antibody followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

Materials:

-

Cell culture and reagents for treatment with OEA-d2

-

Nuclear extraction kit

-

PPAR-α Transcription Factor Activity Assay Kit (containing PPRE-coated plate, primary antibody, HRP-secondary antibody, TMB substrate, stop solution, and wash buffers)

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Culture cells to the desired confluency and treat with OEA-d2, a known PPAR-α agonist (e.g., WY-14643) as a positive control, and vehicle control for the desired time.

-

Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol.

-

Add the prepared nuclear extracts and positive controls to the PPRE-coated wells.

-

Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow PPAR-α to bind to the PPRE.

-

Wash the wells multiple times to remove unbound proteins.

-

Add the primary antibody specific for PPAR-α to each well and incubate.

-

Wash the wells to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells to remove unbound secondary antibody.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Add the stop solution to terminate the reaction, which will turn the color to yellow.

-

Immediately read the absorbance at 450 nm.

-

Data Analysis: Compare the absorbance values of the OEA-d2 treated samples to the vehicle control to determine the extent of PPAR-α activation.

Disclaimer: While OEA-d2 is primarily used as an internal standard for mass spectrometry-based quantification, this guide outlines the cellular mechanisms of its non-deuterated counterpart, OEA. The biological activity of OEA-d2 is presumed to be identical to that of OEA. The provided protocols are generalized and may require optimization for specific experimental conditions.

References

- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 2. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Biosynthesis of Deuterated Oleoylethanolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of deuterated oleoylethanolamide (d-OEA), a critical tool for researchers in the fields of pharmacology, biochemistry, and drug development. The stable isotope-labeled analog of oleoylethanolamide (OEA) serves as an invaluable internal standard for accurate quantification in mass spectrometry-based bioanalysis, enabling precise investigation of OEA's physiological roles and pharmacological potential.

Introduction to Oleoylethanolamide and its Deuterated Analog

Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide that regulates feeding, body weight, and lipid metabolism.[1] It acts as a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that modulates gene expression involved in lipid metabolism and inflammation.[1][2][3] Given its therapeutic potential for metabolic disorders, accurate measurement of OEA in biological matrices is paramount. Deuterated oleoylethanolamide (d-OEA), in which one or more hydrogen atoms are replaced by deuterium, is the gold standard for use as an internal standard in such quantitative analyses due to its similar physicochemical properties and distinct mass-to-charge ratio.[4]

Chemical Synthesis of Deuterated Oleoylethanolamide

The chemical synthesis of d-OEA can be achieved through several methods, primarily involving the coupling of a deuterated oleic acid moiety with an ethanolamine backbone. A common approach is a multi-step synthesis starting from commercially available deuterated precursors.

Synthesis of Deuterated Oleic Acid

A key precursor for d-OEA synthesis is deuterated oleic acid. A convenient method for producing gram quantities of [D32]oleic acid with high isotopic purity (ca. 94% D) has been reported. This process involves the hydrothermal metal-catalyzed H/D exchange reactions of azelaic and nonanoic acids, which are then conjugated to form the cis-configured unsaturated alkyl chain.

General Chemical Synthesis of Oleoylethanolamide

Two primary methods for the synthesis of OEA, which can be adapted for d-OEA using deuterated oleic acid, are the oleoyl chloride method and the mixed anhydride method.

A chemical synthesis method involves the acylation of oleic acid and reactants in the presence of a catalyst to obtain an acylated product. This is followed by an aminolysis reaction with ethanolamine in the presence of an organic base. Another approach involves dissolving oleic acid and N,N-dimethyl-4-aminopyridine (DMAP) in an organic solvent, followed by the addition of a chloroformate and an alkali to form a mixed anhydride. This intermediate then reacts with ethanolamine to yield OEA.

Table 1: Summary of Chemical Synthesis Parameters for Oleoylethanolamide

| Parameter | Oleoyl Chloride Method | Mixed Anhydride Method |

| Starting Materials | Oleic acid, Thionyl chloride, Ethanolamine, Triethylamine | Oleic acid, Chloroformate, N,N-dimethyl-4-aminopyridine (DMAP), Alkali, Ethanolamine |

| Key Intermediate | Oleoyl chloride | Oleic acid mixed anhydride |

| Reaction Conditions | Room temperature stirring for acylation and aminolysis | 0-100°C for mixed anhydride formation and aminolysis |

| Reaction Time | 4 hours for aminolysis | 0.5-12 hours for each step |

| Purification | Filtration, acid wash, washing with saturated sodium carbonate solution | Recrystallization |

Experimental Protocol: General N-acylation of Ethanolamine

The following is a generalized protocol for the N-acylation of ethanolamine with oleic acid, which can be adapted for deuterated analogs. The reaction of oleic acid with ethanolamines can be catalyzed by a cation-exchange resin. It's important to note that O,N-acyl migrations can occur under acidic or basic conditions, which should be a consideration during synthesis and purification.

-

Reaction Setup: In a round-bottom flask, dissolve deuterated oleic acid in a suitable organic solvent (e.g., dichloromethane).

-

Activation of Carboxylic Acid:

-

For Oleoyl Chloride Method: Add thionyl chloride dropwise to the solution at 0°C and stir for 1-2 hours at room temperature. Remove the excess thionyl chloride under reduced pressure.

-

For Mixed Anhydride Method: Add a chloroformate and a base (e.g., triethylamine) to the solution containing deuterated oleic acid and DMAP.

-

-

N-acylation: In a separate flask, dissolve ethanolamine (or deuterated ethanolamine) and a base (e.g., triethylamine) in an appropriate solvent. Add the activated deuterated oleic acid (oleoyl chloride or mixed anhydride) dropwise to the ethanolamine solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain d-OEA.

Enzymatic Synthesis of Deuterated Oleoylethanolamide

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. Lipases are commonly used to catalyze the amidation reaction between oleic acid and ethanolamine.

An effective process for the enzymatic synthesis of oleoylethanolamide has been described, which can be adapted for deuterated substrates. The process involves the optimization of the reaction between purified oleic acid and ethanolamine in the presence of a lipase in a solvent like hexane.

Table 2: Optimized Conditions for Enzymatic Synthesis of Oleoylethanolamide

| Parameter | Optimal Condition |

| Enzyme | Novozym 435 lipase |

| Substrates | Oleic acid and ethanolamine (1:1 molar ratio) |

| Solvent | Hexane |

| Temperature | 65°C |

| Reaction Time | 3 hours |

| Enzyme Load | 30% (relative to total reactants) |

| Water Content | 10 µL per 1.5 mL hexane |

| Purity Achieved | 96.6 ± 0.4% |

| Yield (large scale) | 73.5% after crystallization |

Data from Wang et al. (2011)

Experimental Protocol: Lipase-Catalyzed Synthesis of OEA

This protocol can be adapted for the synthesis of d-OEA by using deuterated oleic acid and/or deuterated ethanolamine.

-

Reaction Mixture: In a reaction vessel, combine equimolar amounts of deuterated oleic acid and ethanolamine.

-

Solvent and Enzyme Addition: Add hexane as the solvent and the immobilized lipase (e.g., Novozym 435).

-

Incubation: Incubate the mixture at the optimal temperature (e.g., 65°C) with agitation for the specified reaction time (e.g., 3 hours).

-

Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

-

Purification: The product can be purified by crystallization from the solvent. For instance, adding more hexane and cooling the mixture can induce crystallization of OEA.

Biosynthesis of Oleoylethanolamide

The biosynthesis of OEA in mammalian tissues, particularly the small intestine, is a two-step enzymatic process.

-

N-acylation of Phosphatidylethanolamine (PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a phospholipid donor, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE).

-

Hydrolysis of NOPE: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) then hydrolyzes NOPE to release OEA and phosphatidic acid.

Experimental Protocol: NAPE-PLD Activity Assay

Several methods exist to measure NAPE-PLD activity, including fluorescence-based and radioactive assays.

Fluorescence-Based Assay Protocol Summary:

This assay utilizes a fluorescent NAPE analog and measures the increase in fluorescence upon cleavage by NAPE-PLD.

-

Cell Culture and Lysate Preparation: HEK293T cells are transfected to overexpress NAPE-PLD. Membrane protein lysates are then prepared from these cells.

-

Assay Reaction:

-

In a 96-well plate, combine the assay buffer, the test compound (or DMSO as a vehicle control), and the membrane protein lysate.

-

Incubate for 30 minutes at 37°C.

-

Add the fluorescent NAPE substrate to initiate the reaction.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a plate reader (e.g., excitation at 477 nm, emission at 525 nm).

-

Data Analysis: Calculate the rate of the enzymatic reaction. The background signal is subtracted using mock-transfected cell lysates.

Oleoylethanolamide Signaling Pathway

OEA exerts its biological effects primarily by activating the nuclear receptor PPAR-α. This activation leads to the regulation of genes involved in lipid metabolism and energy homeostasis.

Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in fatty acid oxidation, lipolysis, and inflammation, ultimately leading to OEA's physiological effects.

Application of Deuterated Oleoylethanolamide in Research

The primary application of d-OEA is as an internal standard for the accurate quantification of endogenous OEA levels in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).

Table 3: Example of Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |

| Anandamide-d8 | 85.3 | 98.7 |

| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |

| Oleoylethanolamide-d4 | 114.8 | 105.2 |

| Palmitoylethanolamide-d4 | 95.6 | 89.1 |

| Stearoylethanolamide-d4 | 101.2 | 92.5 |

Adapted from a technical guide by BenchChem.

Experimental Protocol: Quantification of OEA in Human Plasma using d-OEA Internal Standard

The following is a representative protocol for the extraction and analysis of OEA from plasma using d-OEA as an internal standard.

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add a known amount of d-OEA solution (e.g., 10 µL of 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

References

The In Vivo Journey of Oleoylethanolamide-d2: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the small intestine, that acts as a crucial regulator of satiety, lipid metabolism, and energy homeostasis.[1] Its therapeutic potential in managing obesity and related metabolic disorders has garnered significant scientific interest.[2][3] The use of isotopically labeled analogs, such as Oleoylethanolamide-d2 (OEA-d2), is a powerful tool in pharmacokinetic and metabolic studies, enabling precise quantification and elucidation of its metabolic fate. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of OEA, with specific considerations for its deuterated form, OEA-d2. While direct in vivo data for OEA-d2 is limited, this guide extrapolates from the extensive research on OEA and the established principles of kinetic isotope effects.

Pharmacokinetics of Oleoylethanolamide

The pharmacokinetic profile of OEA dictates its therapeutic efficacy. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental for drug development.

Absorption

Orally administered OEA is readily absorbed from the gastrointestinal tract. Studies in rodents have shown that oral administration leads to a significant elevation of OEA levels in the small intestine.[4] The bioavailability of OEA can be influenced by the formulation; for instance, encapsulation in pH-sensitive enteric-coated capsules can enhance its intestinal absorption and prolong its effects.[4]

Distribution

Following absorption, OEA is distributed to various tissues. While its primary site of action is considered to be peripheral, involving the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the intestine, it has also been detected in other tissues, including the brain. However, studies have shown that peripherally administered OEA does not significantly cross the blood-brain barrier, suggesting its central effects are likely mediated by vagal nerve signaling to the brainstem and hypothalamus.

Metabolism

OEA is primarily metabolized through enzymatic hydrolysis. Two key enzymes are responsible for its degradation:

-

Fatty Acid Amide Hydrolase (FAAH): This is the primary enzyme responsible for the hydrolysis of OEA into oleic acid and ethanolamine.

-

N-acylethanolamine-hydrolyzing acid amidase (NAAA): This enzyme also contributes to the breakdown of OEA.

The rapid degradation by these enzymes results in a relatively short biological half-life for OEA.

Excretion

The primary metabolites of OEA, oleic acid and ethanolamine, are endogenous compounds that enter their respective metabolic pools and are ultimately excreted through normal physiological pathways.

The Impact of Deuteration: this compound

Deuterium labeling, where one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), is a common strategy in pharmacokinetic studies. The increased mass of deuterium can slow down the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE) .

In the case of OEA-d2, where deuterium atoms are typically placed on the ethanolamine moiety, the C-H bond cleavage during FAAH- or NAAA-mediated hydrolysis would be slower compared to the C-D bond cleavage. This is expected to:

-

Decrease the rate of metabolism: The stronger C-D bond would be more resistant to enzymatic cleavage, leading to a slower breakdown of OEA-d2.

-

Increase the half-life and exposure: A reduced metabolic rate would result in a longer half-life (t½) and an increased area under the concentration-time curve (AUC), meaning the body is exposed to the active compound for a longer period.

These predictable changes make OEA-d2 an excellent tool for in vivo studies, allowing for more accurate tracking and quantification of the parent compound.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from in vivo studies on OEA. It is important to note that these values are for the non-deuterated compound and may differ for OEA-d2 due to the kinetic isotope effect.

| Parameter | Value | Species | Administration Route | Dosage | Reference |

| ED50 (Anorexiant Effect) | 9.2 ± 1.6 mg/kg | Mice | Intraperitoneal (i.p.) | 5-20 mg/kg | |

| LLOQ (Brain Tissue) | 0.6 ng/mL | Rodent | - | - | |

| Recovery (Brain Tissue) | 98.5% to 102.2% | Rodent | - | - | |

| LLOQ (Human Plasma) | 100 pg/ml | Human | - | - |

Table 1: Pharmacokinetic and Analytical Parameters of Oleoylethanolamide

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo studies. Below are representative protocols for studying the pharmacokinetics of OEA.

Animal Models and Housing

-

Species: Male C57BL/6J mice or Wistar rats are commonly used.

-

Housing: Animals are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting studies).

Drug Administration

-

Formulation: OEA is often dissolved in a vehicle such as 5% Tween-80 and 5% polyethylene glycol in saline for intraperitoneal injection. For oral administration, it can be delivered in pH-sensitive enteric-coated capsules.

-

Dosage: Effective doses in rodents typically range from 5 to 20 mg/kg for intraperitoneal administration.

Sample Collection

-

Blood: Blood samples are collected at various time points post-administration via methods such as tail vein sampling or cardiac puncture at the study endpoint. Plasma is separated by centrifugation and stored at -80°C.

-

Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., small intestine, liver, brain) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of OEA in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Tissues are homogenized, and lipids are extracted using a solvent system like acetonitrile. A deuterated internal standard (e.g., OEA-d4) is added to correct for extraction efficiency and matrix effects.

-

Chromatography: Separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.

Visualizing Pathways and Workflows

Metabolic Pathway of Oleoylethanolamide

The following diagram illustrates the biosynthesis and degradation of OEA.

References

- 1. Frontiers | Gut microbiota and oleoylethanolamide in the regulation of intestinal homeostasis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Oleoylethanolamide: A fat ally in the fight against obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oleoylethanolamide inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Oleoylethanolamide-d2: A Technical Guide for Endocannabinoid Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Oleoylethanolamide-d2 (OEA-d2) as a critical tool for investigating endocannabinoid signaling pathways. This document provides a comprehensive overview of OEA's biological significance, its mechanism of action, and detailed experimental protocols where OEA-d2 serves as an indispensable component for accurate quantification and metabolic studies.

Introduction to Oleoylethanolamide (OEA)

Oleoylethanolamide (OEA) is an endogenous fatty acid amide, structurally similar to the endocannabinoid anandamide. However, OEA does not bind to cannabinoid receptors and primarily exerts its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[1] Synthesized in the small intestine in response to dietary fats, OEA has garnered significant interest for its role in inducing satiety, reducing body weight, and modulating inflammation.[1][2][3]

The study of OEA's dynamic regulation, including its biosynthesis and degradation, is crucial to understanding its physiological and pathological roles. OEA-d2, a deuterated isotopologue of OEA, serves as a vital analytical tool, primarily as an internal standard in mass spectrometry-based quantification, enabling precise and accurate measurements of endogenous OEA levels in various biological matrices.

Mechanism of Action and Signaling Pathways

OEA's primary signaling pathway involves the direct activation of PPAR-α.[1] Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Key signaling events initiated by OEA include:

-

Upregulation of genes involved in fatty acid transport and β-oxidation: This leads to increased fat utilization and contributes to OEA's anti-obesity effects.

-

Stimulation of lipolysis: OEA promotes the breakdown of triglycerides in adipose tissue, releasing fatty acids for energy.

-

Modulation of inflammatory responses: OEA has been shown to exert anti-inflammatory effects, partly through the PPAR-α pathway.

OEA Biosynthesis and Degradation Pathways

The endogenous levels of OEA are tightly regulated by its synthesis and degradation.

-

Biosynthesis: OEA is synthesized from N-oleoyl-phosphatidylethanolamine (NAPE) primarily through the action of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

-

Degradation: The primary enzyme responsible for the hydrolysis and inactivation of OEA is Fatty Acid Amide Hydrolase (FAAH), which breaks it down into oleic acid and ethanolamine.

Quantitative Data

The following tables summarize key quantitative data for OEA's interaction with its primary receptor and the enzymes involved in its metabolism.

| Parameter | Receptor/Enzyme | Species | Value | Reference(s) |

| EC50 | PPAR-α | Human | 120 ± 1 nM | |

| Kd | PPAR-α | Human | 43.3 ± 1.6 nM | |

| Kd | PPAR-α | Mouse | 37.4 ± 0.1 nM | |

| IC50 | PPAR-α | Human | 120.0 ± 10.7 nM |

| Parameter | Enzyme | Substrate | Km | Vmax | Reference(s) |

| Km | FAAH | Anandamide | 2.0 ± 0.2 µM | - | |

| Vmax | FAAH | Anandamide | - | 800 ± 75 pmol/min/mg protein |

Experimental Protocols

This section provides detailed methodologies for key experiments where OEA-d2 is utilized as a tool for studying endocannabinoid signaling.

Quantification of OEA in Biological Samples using LC-MS/MS with OEA-d2 Internal Standard

This protocol describes the extraction and quantification of OEA from plasma samples. OEA-d2 is added at the beginning of the sample preparation to account for analyte loss during extraction and for variations in instrument response.

Materials:

-

Plasma samples

-

This compound (OEA-d2) internal standard solution

-

Acetonitrile

-

Ethyl acetate/hexane (9:1, v/v)

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of OEA-d2 internal standard solution (concentration to be optimized based on expected endogenous OEA levels).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 13,000 rpm for 15 minutes.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a new tube.

-

Add 1 mL of ethyl acetate/hexane (9:1, v/v) and vortex vigorously for 1 minute.

-

Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.

-

Collect the upper organic phase.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

-

UPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate OEA from other lipids (e.g., linear gradient from 8% to 100% B over several minutes).

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

OEA transition: m/z 326.3 → 62.1

-

OEA-d2 transition: m/z 328.3 → 62.1 (or other appropriate fragment)

-

-

-

Data Analysis:

-

Quantify OEA concentration by calculating the peak area ratio of the endogenous OEA to the OEA-d2 internal standard and comparing it to a standard curve prepared in a similar matrix.

-

FAAH Activity Assay (Fluorometric)

This assay measures the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. OEA can be used as a competitive substrate to determine its interaction with FAAH.

Materials:

-

Recombinant FAAH or tissue/cell homogenate

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methyl-coumarin amide - AAMCA)

-

Oleoylethanolamide (OEA) solution

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Prepare serial dilutions of OEA in FAAH Assay Buffer.

-

In a 96-well plate, add FAAH Assay Buffer, OEA solution (or vehicle), and the FAAH enzyme source.

-

Incubate for 15 minutes at 37°C to allow for substrate competition.

-

Initiate the reaction by adding the fluorogenic substrate AAMCA.

-

Immediately measure the fluorescence in kinetic mode for 10-60 minutes at 37°C.

-

Determine the initial reaction velocity (rate of fluorescence increase).

-

Calculate the percent inhibition of FAAH activity by OEA and determine the IC50 value if desired.

NAPE-PLD Activity Assay (Radioactive)

This protocol describes a method to measure NAPE-PLD activity by quantifying the formation of radiolabeled OEA from a radiolabeled NAPE precursor.

Materials:

-

Tissue homogenates (e.g., brain, intestine)

-

Radiolabeled N-oleoyl-phosphatidylethanolamine (e.g., [14C]OEA-NAPE)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Scintillation counter

Procedure:

-

Incubate tissue homogenates (100 µg of protein) with the radiolabeled NAPE substrate in the assay buffer at 37°C for a defined period (e.g., 1.5 hours).

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate and develop it using a suitable solvent system to separate OEA from the NAPE substrate.

-

Visualize the radioactive spots (e.g., using a phosphorimager) and scrape the corresponding silica.

-

Quantify the radioactivity in the OEA spot using a scintillation counter to determine the NAPE-PLD activity.

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This assay measures the effect of OEA on the release of glycerol and free fatty acids from differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in a 96-well plate

-

Lipolysis Assay Buffer

-

Oleoylethanolamide (OEA) solutions at various concentrations

-

Isoproterenol (positive control for lipolysis induction)

-

Glycerol and Free Fatty Acid detection kits

Procedure:

-

Wash the differentiated 3T3-L1 cells with Lipolysis Wash Buffer.

-

Add Lipolysis Assay Buffer containing different concentrations of OEA or isoproterenol to the wells.

-

Incubate for 1-3 hours at 37°C.

-

Collect the medium from each well.

-

Measure the concentration of glycerol and/or free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits, following the manufacturer's instructions.

Fatty Acid Oxidation Assay in C2C12 Myotubes

This protocol assesses the effect of OEA on the rate of fatty acid oxidation in differentiated C2C12 myotubes.

Materials:

-

Differentiated C2C12 myotubes

-

Fatty acid-free BSA

-

Radiolabeled fatty acid (e.g., [14C]palmitate or [14C]oleate)

-

Oleoylethanolamide (OEA) solutions

-

Scintillation counter or a system to measure oxygen consumption

Procedure (using radiolabeled substrate):

-

Pre-incubate differentiated C2C12 myotubes with OEA at various concentrations for a specified time.

-

Add the radiolabeled fatty acid complexed to BSA to the cells.

-

Incubate for a period to allow for fatty acid uptake and oxidation (e.g., 4 hours).

-

Measure the amount of radiolabeled CO2 produced (complete oxidation) and acid-soluble metabolites (incomplete oxidation) to determine the rate of fatty acid oxidation.

Conclusion

This compound is an essential tool for researchers in the field of endocannabinoid signaling and lipid metabolism. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of endogenous OEA, which is fundamental for understanding its physiological regulation in response to various stimuli, such as diet and pharmacological interventions. Furthermore, the use of OEA in the described in vitro assays provides a means to dissect its molecular mechanisms of action on key metabolic processes like lipolysis and fatty acid oxidation. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of robust experiments aimed at further elucidating the therapeutic potential of targeting the OEA signaling pathway.

References

- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of oleoylethanolamide, an endogenous PPAR-α agonist, on risk factors for NAFLD: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]